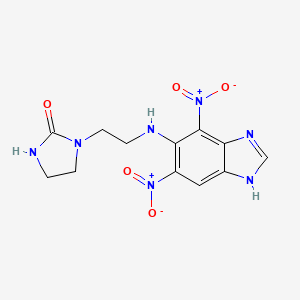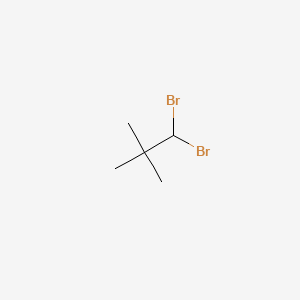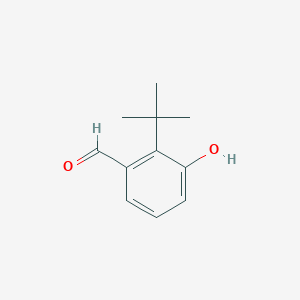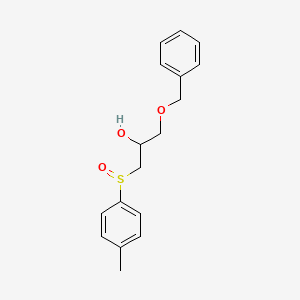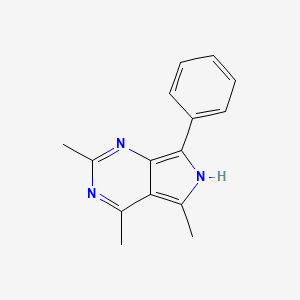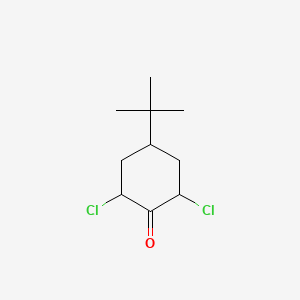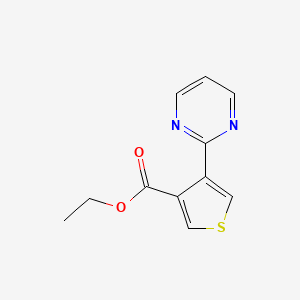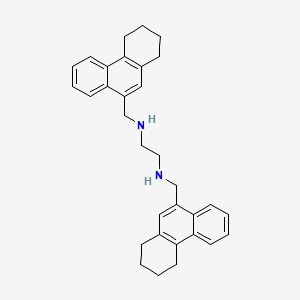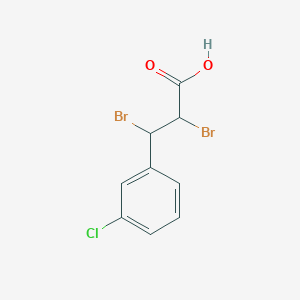
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H7Br2ClO2 and a molecular weight of 311.41 g/mol . It is typically found as a white to off-white powder and is used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid can be achieved through the bromination of trans-cinnamic acid. This reaction involves the addition of bromine to the double bond of trans-cinnamic acid, resulting in the formation of the dibromo compound . The reaction is typically carried out in an ethanol-water mixture (1:1) to facilitate crystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the bromination of appropriate precursors under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-3-(3-chlorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromo-3-phenylpropanoic acid: Similar in structure but lacks the chlorine atom.
2,3-Dibromo-3-(4-chlorophenyl)propanoic acid: Similar but with the chlorine atom in a different position.
2,3-Dibromopropionic acid: Lacks the phenyl and chlorine groups.
Uniqueness: 2,3-Dibromo-3-(3-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
5431-97-0 |
|---|---|
Molekularformel |
C9H7Br2ClO2 |
Molekulargewicht |
342.41 g/mol |
IUPAC-Name |
2,3-dibromo-3-(3-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7Br2ClO2/c10-7(8(11)9(13)14)5-2-1-3-6(12)4-5/h1-4,7-8H,(H,13,14) |
InChI-Schlüssel |
BHVQFJAWAAQZCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(C(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


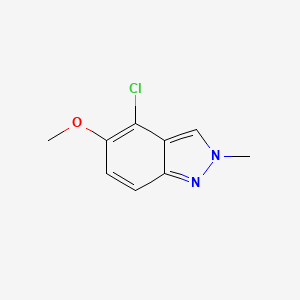
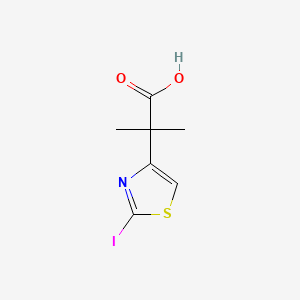
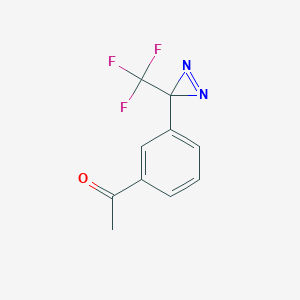

![2-(3-Fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14013838.png)
